1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one
Overview
Description
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . This compound is known for its use as an intermediate in the synthesis of various agrochemicals, particularly fungicides like difenoconazole . It appears as white to almost white crystals and has a melting point of 54-56°C .
Mechanism of Action
Target of Action
The compound 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one is an important intermediate used for the synthesis of the agrochemical difenoconazole . Difenoconazole is a triazole fungicide, which primarily targets the enzyme lanosterol 14α-demethylase (CYP51) in fungi. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
As an intermediate in the synthesis of difenoconazole, this compound contributes to the overall mode of action of the fungicide. Difenoconazole inhibits the activity of CYP51, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, causing increased membrane permeability and ultimately cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound, through its role in the synthesis of difenoconazole, is the ergosterol biosynthesis pathway in fungi. By inhibiting the enzyme CYP51, the conversion of lanosterol to ergosterol is blocked, disrupting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
Difenoconazole itself has low soil mobility due to strong adsorption to soil particles .
Result of Action
The result of the action of this compound, through its role in the synthesis of difenoconazole, is the effective control of various plant diseases caused by fungi. By disrupting the ergosterol biosynthesis pathway, it causes increased permeability and disruption of the fungal cell membrane, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, difenoconazole has been shown to have a half-life of 145 days under natural sunlight, indicating that it is relatively stable under environmental conditions . .
Preparation Methods
The synthesis of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one typically involves the reaction of 3,4’-dichlorodiphenyl ether with acetyl chloride . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale batch or continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with different biological systems.
Comparison with Similar Compounds
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one can be compared with similar compounds such as:
2’-Chloro-4’- (4-chlorophenoxy)acetophenone: This compound has a similar structure but differs in the position of the chlorine atoms.
4-Acetyl-3,4’-dichlorodiphenyl ether: Another structurally related compound used in similar applications.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for synthesizing highly effective fungicides like difenoconazole .
Properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)13-7-6-12(8-14(13)16)18-11-4-2-10(15)3-5-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJIVUVQRVLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350372 | |
Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119851-28-4 | |
Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119851-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-(4-chloro-phenoxy)-phenyl)-ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119851284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is significant about the use of [BMPy]Br3 and [Bmim]Br3 in the α-monobromination of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one?
A1: The research demonstrates that both [BMPy]Br3 and [Bmim]Br3 are highly effective as bromine sources for the selective α-monobromination of this compound. [] This reaction is significant because it provides a simple and efficient method to obtain α-bromo-alkylaryl ketones, which are valuable intermediates in organic synthesis. Traditional bromination methods often suffer from low selectivity and harsh reaction conditions. The use of ionic liquids like [BMPy]Br3 and [Bmim]Br3 offers several advantages, including high selectivity for the desired product, mild reaction conditions (room temperature and solvent-free), and the ability to recycle and reuse the ionic liquid. [] This contributes to a more sustainable and environmentally friendly approach to chemical synthesis.
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